
JWH-015
Overview
Description
JWH-015 is a synthetic cannabinoid from the naphthoylindole family. It acts as a subtype-selective cannabinoid agonist, primarily targeting the cannabinoid receptor type 2 (CB2) with high affinity, while exhibiting significantly lower affinity for the cannabinoid receptor type 1 (CB1) . This compound was discovered and named after John W. Huffman, a researcher who has contributed extensively to the field of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-015 involves the reaction of 1-naphthoyl chloride with 2-methyl-1-propyl-1H-indole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as distillation and crystallization are employed to achieve high-purity this compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
JWH-015 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require halogenating agents or electrophiles in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated metabolites of this compound.
Reduction: Reduced analogs with altered pharmacological properties.
Substitution: Various substituted derivatives with potential differences in receptor affinity and activity.
Scientific Research Applications
In Vivo Studies
In animal models, JWH-015 has been shown to reduce tumor growth significantly. For instance, in studies involving syngeneic mice with NT 2.5 cells, this compound inhibited tumor growth and metastasis by affecting CXCL12-induced chemotaxis and wound healing processes .
Data Table: Anticancer Effects of this compound
Case Studies
In a study focusing on rheumatoid arthritis, this compound administration led to a significant reduction in pro-inflammatory cytokines IL-6 and IL-8 production, highlighting its therapeutic potential as an adjunct therapy for inflammatory conditions .
Data Table: Anti-inflammatory Effects of this compound
Condition | Study Design | Key Findings |
---|---|---|
Rheumatoid Arthritis | In vitro | Reduces IL-6 and IL-8 production |
General Inflammation | In vivo | Exhibits anti-inflammatory effects independent of CB2 |
Weight Management
This compound has been investigated for its potential role in obesity management. In diet-induced obese mice, administration of this compound resulted in significant weight loss and reduced food intake compared to control groups. The study suggests that the compound may modulate appetite through central mechanisms related to cannabinoid receptor activation .
Data Table: Effects on Metabolism
Mechanism of Action
JWH-015 exerts its effects primarily through the activation of CB2 receptors. Upon binding to CB2 receptors, this compound induces a conformational change that activates downstream signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) . These pathways contribute to the compound’s immunomodulatory, anti-inflammatory, and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
JWH-133: Another selective CB2 receptor agonist with higher selectivity and potency compared to JWH-015.
WIN 55,212-2: A non-selective cannabinoid receptor agonist that activates both CB1 and CB2 receptors.
AM1241: A selective CB2 receptor agonist with similar immunomodulatory and analgesic properties.
Uniqueness of this compound
This compound is unique due to its moderate selectivity for CB2 receptors, making it a valuable tool for studying the specific roles of CB2 receptors in various physiological and pathological processes. Its relatively lower affinity for CB1 receptors reduces the likelihood of psychotropic side effects, distinguishing it from non-selective cannabinoid receptor agonists .
Biological Activity
JWH-015 is a synthetic cannabinoid that selectively acts as an agonist for the cannabinoid receptor type 2 (CB2). It has garnered attention in various research studies due to its potential therapeutic effects in several biological contexts, including cancer, inflammation, and metabolic disorders. This article compiles detailed findings on the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
CB2 Receptor Activation
this compound primarily exerts its biological effects through the activation of CB2 receptors. This receptor is predominantly expressed in immune cells and has been implicated in anti-inflammatory responses. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human rheumatoid arthritis synovial fibroblasts (RASFs) by modulating intracellular signaling pathways, including JNK and p38 MAPK pathways .
Non-Canonical Pathways
Interestingly, studies have shown that this compound can elicit anti-inflammatory effects even in the absence of CB2 receptors, suggesting involvement of non-canonical pathways or off-target effects. For instance, it has been found to bind to glucocorticoid receptors (GR), enhancing its anti-inflammatory properties .
Inhibition of Tumor Growth
Research has demonstrated that this compound possesses anti-cancer properties. In vivo studies using mouse models indicated that treatment with this compound significantly inhibited tumor growth in prostate cancer cells (PC-3) by inducing apoptosis through ceramide synthesis and activation of specific signaling pathways . The following table summarizes key findings from various studies:
Case Studies
-
Prostate Cancer Model
In a study investigating the effects of this compound on prostate cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The mechanism was linked to increased ceramide levels and subsequent apoptosis in cancer cells . -
Rheumatoid Arthritis
A clinical study involving RASFs showed that this compound treatment led to decreased secretion of inflammatory cytokines. This effect was associated with modulation of signaling pathways involved in inflammation, highlighting its potential for managing rheumatoid arthritis symptoms . -
Neurological Impact
Research on hippocampal neurons indicated that this compound can inhibit excitatory neurotransmission via CB1 receptors, demonstrating its role not only as a CB2 agonist but also as a modulator of neuronal activity .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of JWH-015, and how can researchers validate receptor specificity in experimental models?
this compound is a synthetic cannabinoid receptor agonist with affinity for CB1 and CB2 receptors. To validate receptor specificity, researchers should employ competitive radioligand binding assays using selective antagonists (e.g., SR141716A for CB1 and SR144528 for CB2) . Dose-response curves and functional assays (e.g., cAMP inhibition) in transfected cell lines (e.g., HEK-293) can further distinguish receptor subtype contributions. Include negative controls (e.g., receptor-knockout models) to confirm selectivity .
Q. What experimental design considerations are critical for in vivo studies investigating this compound’s behavioral effects?
Use double-blind, placebo-controlled designs to minimize bias. Standardize administration routes (e.g., intraperitoneal vs. oral) and dosing regimens based on pharmacokinetic profiles. Behavioral tests (e.g., open field, elevated plus maze) must account for environmental variables (e.g., lighting, noise) and circadian rhythms. Include positive controls (e.g., THC) to contextualize effects .
Q. How should researchers address discrepancies in reported binding affinity values for this compound across studies?
Discrepancies often arise from methodological differences. Replicate experiments using identical assay conditions (e.g., buffer pH, temperature, radioligand concentration). Conduct meta-analyses to identify trends across studies, and validate findings using orthogonal techniques like fluorescence-based binding assays or computational docking simulations .
Q. What are the best practices for synthesizing this compound in compliance with analytical purity standards?
Follow protocols from peer-reviewed synthetic chemistry journals, ensuring step-by-step validation via NMR, HPLC, and mass spectrometry. Purity thresholds (>95%) should be confirmed using two independent analytical methods. Document side products and purification steps in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers isolate the contributions of CB1 vs. CB2 receptor subtypes to this compound’s effects in complex biological systems?
Use conditional knockout models (e.g., Cre-lox systems) or tissue-specific receptor deletion. Pair this with selective antagonists and real-time imaging (e.g., calcium signaling in astrocytes vs. neurons). Transcriptomic profiling (RNA-seq) of treated tissues can further delineate subtype-specific pathways .
Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy studies for this compound?
Address pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolite activity) using LC-MS/MS to measure tissue concentrations. Employ heterologous expression systems (e.g., G protein-coupled receptor biosensors) to study signal transduction dynamics absent in static binding assays .
Q. How can researchers optimize experimental protocols to mitigate this compound’s instability in aqueous solutions?
Preform stability studies under varying pH, temperature, and light conditions. Use deuterated solvents or antioxidant additives (e.g., ascorbic acid) in stock solutions. Validate stability via time-course HPLC and compare degradation products with reference standards .
Q. What computational approaches are effective for predicting off-target interactions of this compound?
Use molecular docking simulations (e.g., AutoDock Vina) against libraries of non-cannabinoid receptors (e.g., TRPV1, opioid receptors). Validate predictions with functional assays and compare results to structural analogs (e.g., JWH-018). Machine learning models trained on binding affinity datasets can improve prediction accuracy .
Q. How should longitudinal studies account for this compound’s potential tachyphylaxis in chronic exposure models?
Implement staggered dosing schedules with washout periods to differentiate acute vs. adaptive responses. Monitor receptor desensitization via Western blot (e.g., β-arrestin recruitment) and behavioral tolerance. Include recovery phases to assess reversibility of effects .
Q. What ethical and methodological safeguards are essential for human cell-based this compound research?
Obtain IRB approval for primary cell use (e.g., donor-derived neurons). Ensure compliance with biosecurity protocols for synthetic cannabinoids. Use non-invasive endpoints (e.g., cytokine release assays) and avoid high-dose exposures without clinical rationale .
Q. Methodological Resources
- Literature Review : Use PubMed, Web of Science, and Cochrane Library with Boolean terms (e.g., "this compound AND (CB1 OR CB2)") .
- Data Repositories : Upload raw datasets to Zenodo or Figshare, adhering to FAIR principles .
- Ethical Compliance : Follow ARRIVE guidelines for animal studies and CONSORT for clinical analogs .
Properties
IUPAC Name |
(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBBBWQTLXQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165902 | |
Record name | JWH 015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-08-2 | |
Record name | JWH 015 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155471-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH 015 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH 015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JHW-015 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.